Scientific Field: Chemical Science
Summary of the Application: This research focuses on the synthesis of tetrahydrofuran derivatives through photochemical ring expansion reactions .
Methods of Application: The study describes ring expansion reactions of oxetane and thietane heterocycles under metal-free, photochemical conditions . This ring expansion proves highly efficient and allows the synthesis of tetrahydrofuran and thiolane heterocycles under mild and operationally simple reaction conditions .
Results or Outcomes: These studies reveal marked differences in the stereoselectivity of the ring expansion of oxygen or sulfur ylides .
Scientific Field: Organic Chemistry
Summary of the Application: This research presents a scalable Birch reduction method using lithium and ethylenediamine in tetrahydrofuran .
Methods of Application: The method involves a Birch reduction promoted by lithium and ethylenediamine (or analogs) in tetrahydrofuran at ambient temperature . It is easy to set up, inexpensive, scalable, rapid, accessible to any chemical laboratory, and capable of reducing both electron-rich and electron-deficient substrates .
Results or Outcomes: The protocol is also compatible with organocuprate chemistry for further functionalization .
Scientific Field: Electrochemistry
Summary of the Application: This research is inspired by Li-ion battery chemistry and focuses on scalable and safe synthetic organic electroreduction .
Methods of Application: The study demonstrates that using a sacrificial anode material (magnesium or aluminum), combined with a cheap, nontoxic, and water-soluble proton source (dimethylurea), and an overcharge protectant inspired by battery technology [tris(pyrrolidino)phosphoramide] can allow for multigram-scale synthesis of pharmaceutically relevant building blocks .
Results or Outcomes: The conditions have a very high level of functional-group tolerance relative to classical electrochemical and chemical dissolving-metal reductions .
Summary of the Application: This research explores F/CF3 substituted oxocarbenium ions for the diastereoselective assembly of highly substituted tetrahydrofurans .
Methods of Application: The study involves the use of F/CF3 substituted oxocarbenium ions for the diastereoselective assembly of highly substituted tetrahydrofurans .
Results or Outcomes: The research contributes to the understanding of the assembly of highly substituted tetrahydrofurans, which are important structural motifs found in both natural and unnatural bioactive products .
3-Phenyl-tetrahydrofuran is a heterocyclic organic compound characterized by a tetrahydrofuran ring substituted with a phenyl group. Its molecular formula is C₁₀H₁₂O, and it exhibits a unique structure that combines the properties of both cyclic ethers and aromatic compounds. The compound is known for its potential applications in organic synthesis and medicinal chemistry due to its interesting chemical properties and biological activities.
Several methods exist for synthesizing 3-phenyl-tetrahydrofuran:
3-Phenyl-tetrahydrofuran finds applications in various fields:
Interaction studies involving 3-phenyl-tetrahydrofuran focus on its reactivity with various electrophiles and nucleophiles. These studies help understand how it can be utilized in synthetic pathways or how it interacts with biological targets. For example, its interactions with Lewis acids can lead to the formation of more reactive intermediates that are useful in further chemical transformations .
Several compounds share structural similarities with 3-phenyl-tetrahydrofuran, including:
| Compound Name | Structure Type | Key Characteristics |
|---|---|---|
| Tetrahydrofuran | Cyclic Ether | Common solvent; used in polymer synthesis |
| 2-Phenyl-tetrahydrofuran | Tetrahydrofuran Derivative | Exhibits different reactivity patterns |
| 3-Methyl-tetrahydrofuran | Tetrahydrofuran Derivative | Used as a solvent; less biologically active |
| 4-Phenyl-tetrahydrofuran | Tetrahydrofuran Derivative | Potentially different pharmacological properties |
3-Phenyl-tetrahydrofuran is unique due to its specific substitution pattern on the tetrahydrofuran ring, which affects its reactivity and biological activity compared to other derivatives. Its ability to participate in both aromatic and aliphatic reactions makes it a versatile compound for synthetic applications.